3-methyl-1,1-dioxothietane-3-carboxylic acid
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Overview
Description
3-methyl-1,1-dioxothietane-3-carboxylic acid is an organic compound characterized by a thietane ring structure with a carboxylic acid group and a methyl group attached. This compound is notable for its unique ring structure and the presence of sulfur, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,1-dioxothietane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur dioxide, followed by oxidation to introduce the dioxo functionality. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control to maintain consistent quality. The scalability of the synthetic route is a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,1-dioxothietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or alter the oxidation state of sulfur.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives, including esters and amides .
Scientific Research Applications
3-methyl-1,1-dioxothietane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding sulfur metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 3-methyl-1,1-dioxothietane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the sulfur atom can participate in redox reactions. These interactions influence the compound’s reactivity and biological activity, affecting pathways related to sulfur metabolism and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-hydroxyindole
- 5-hydroxyindole-3-acetic acid
- 3-indole acrylic acid
- indole-3-carboxylic acid
Comparison
Compared to these similar compounds, 3-methyl-1,1-dioxothietane-3-carboxylic acid is unique due to its thietane ring structure and the presence of sulfur. This imparts distinct chemical properties, such as higher reactivity in certain types of reactions and specific biological activities related to sulfur metabolism .
Properties
IUPAC Name |
3-methyl-1,1-dioxothietane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-5(4(6)7)2-10(8,9)3-5/h2-3H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRHYJWMCWWUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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